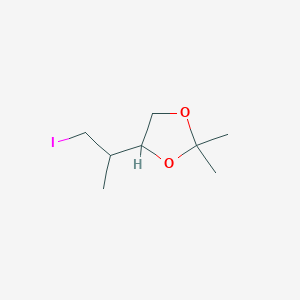
4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at positions 1 and 3. This particular compound features an iodine atom attached to a propyl group, which is further connected to the dioxolane ring. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 1-iodopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can remove the iodine atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.
4-(1-Bromopropan-2-yl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
4-(1-Chloropropan-2-yl)-2,2-dimethyl-1,3-dioxolane: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness
The presence of the iodine atom in 4-(1-Iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane makes it highly reactive in nucleophilic substitution reactions, allowing for the efficient formation of new bonds. This reactivity distinguishes it from similar compounds with different halogen substituents.
Properties
CAS No. |
61821-88-3 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
4-(1-iodopropan-2-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15IO2/c1-6(4-9)7-5-10-8(2,3)11-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
QMXJWSARKMANBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)C1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















